N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its unique structure, which includes a benzo[d]thiazole moiety, a phenyl group, and a pyridin-2-ylmethyl group, contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The methyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.
Acylation Reaction: The acetamide moiety is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Coupling with Pyridin-2-ylmethyl Group: The final step involves coupling the benzo[d]thiazole derivative with a pyridin-2-ylmethyl halide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies have explored its antiproliferative activity against cancer cell lines .
Industry
In industry, the compound’s unique properties may be utilized in the development of new materials, such as organic semiconductors or fluorescent dyes. Its ability to undergo various chemical reactions makes it versatile for material science applications.
Mechanism of Action
The mechanism by which N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzo[d]thiazole moiety is known to interact with biological macromolecules, potentially disrupting cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core but differ in their substituents.
Phenylacetamide Derivatives: Compounds such as N-phenylacetamide and N-(2-pyridylmethyl)acetamide have similar structural features but lack the benzo[d]thiazole moiety.
Uniqueness
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is unique due to the combination of its structural elements, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzo[d]thiazole and pyridin-2-ylmethyl groups allows for diverse interactions with chemical reagents and biological targets, setting it apart from simpler analogs.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-16-11-12-17(2)22-21(16)25-23(28-22)26(15-19-10-6-7-13-24-19)20(27)14-18-8-4-3-5-9-18/h3-13H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMNSRZJBMEOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.